5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Overview
Description
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a homoisoflavonoid, a class of organic compounds based on the chromanone system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of homoisoflavonoids.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone: Another homoisoflavonoid with similar structural features but different methoxy group positions.
5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one: A related compound with additional methoxy groups.
Uniqueness
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other homoisoflavonoids .
Properties
IUPAC Name |
5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULPZMATFBTFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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